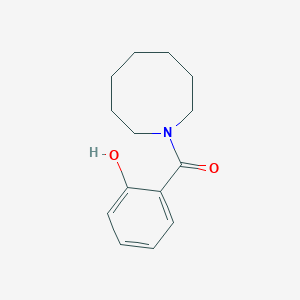![molecular formula C14H13N3 B7474891 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name MPMAPC and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, the compound has been found to have anticancer properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile in lab experiments is its versatility. The compound has been found to exhibit a range of biological activities, making it useful for studying various physiological processes. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile in lab experiments. One limitation is that the compound has not been extensively studied in vivo, and its efficacy and safety in humans are not yet fully understood. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile. One direction is to further explore the compound's potential use in the treatment of neurological disorders. Another direction is to investigate the compound's mechanism of action in more detail, particularly with regard to its effects on signaling pathways and enzymes. Additionally, future research could focus on developing derivatives of the compound with improved efficacy and safety profiles.
Conclusion:
In conclusion, 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. The compound exhibits a range of biochemical and physiological effects and has potential use in the treatment of various diseases. While there are limitations to using the compound in lab experiments, its versatility and relative ease of synthesis make it a valuable tool for studying various physiological processes. Future research on 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile could lead to the development of new treatments for a range of diseases.
合成方法
The synthesis of 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile involves a multistep process that includes the reaction of 2-methylbenzylamine with 3-pyridinecarbonitrile. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques, including recrystallization and chromatography.
科学研究应用
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile has been extensively studied for its potential use in scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
6-[(2-methylphenyl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-4-2-3-5-13(11)10-17-14-7-6-12(8-15)9-16-14/h2-7,9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYCNOGJWYTZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)




